(3R)-3,4-Dimethyl-1-phenylpent-1-yn-3-ol
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Overview
Description
(3R)-3,4-Dimethyl-1-phenylpent-1-yn-3-ol is an organic compound with a unique structure that includes a phenyl group, a triple bond, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,4-Dimethyl-1-phenylpent-1-yn-3-ol typically involves the use of stereoselective methods to ensure the correct configuration of the compound. One common approach is the use of stereoselective reduction reactions, where specific catalysts and reagents are employed to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3R)-3,4-Dimethyl-1-phenylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Reagents like bromine (Br₂) and chlorine (Cl₂) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
(3R)-3,4-Dimethyl-1-phenylpent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3R)-3,4-Dimethyl-1-phenylpent-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)piperidin-4-amine
- (3R,3aS,6aR)-Hexahydro-furo[2,3-b]furan-3-ol
- (3R)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl propionitrile .
Uniqueness
(3R)-3,4-Dimethyl-1-phenylpent-1-yn-3-ol is unique due to its combination of a phenyl group, a triple bond, and a hydroxyl group, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
927679-93-4 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(3R)-3,4-dimethyl-1-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C13H16O/c1-11(2)13(3,14)10-9-12-7-5-4-6-8-12/h4-8,11,14H,1-3H3/t13-/m0/s1 |
InChI Key |
BTTZOBXMAQPHLF-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)[C@](C)(C#CC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)C(C)(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
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